Cas no 2137531-14-5 (8-Thia-1-azaspiro[4.5]decan-4-one, 1-methyl-, 8,8-dioxide)
![8-Thia-1-azaspiro[4.5]decan-4-one, 1-methyl-, 8,8-dioxide structure](https://ja.kuujia.com/scimg/cas/2137531-14-5x500.png)
8-Thia-1-azaspiro[4.5]decan-4-one, 1-methyl-, 8,8-dioxide 化学的及び物理的性質
名前と識別子
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- 8-Thia-1-azaspiro[4.5]decan-4-one, 1-methyl-, 8,8-dioxide
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- インチ: 1S/C9H15NO3S/c1-10-5-2-8(11)9(10)3-6-14(12,13)7-4-9/h2-7H2,1H3
- InChIKey: YOMWZVQDKXDALM-UHFFFAOYSA-N
- SMILES: N1(C)C2(CCS(=O)(=O)CC2)C(=O)CC1
8-Thia-1-azaspiro[4.5]decan-4-one, 1-methyl-, 8,8-dioxide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-785430-1.0g |
1-methyl-8lambda6-thia-1-azaspiro[4.5]decane-4,8,8-trione |
2137531-14-5 | 95.0% | 1.0g |
$1200.0 | 2025-03-21 | |
Enamine | EN300-785430-0.5g |
1-methyl-8lambda6-thia-1-azaspiro[4.5]decane-4,8,8-trione |
2137531-14-5 | 95.0% | 0.5g |
$1152.0 | 2025-03-21 | |
Enamine | EN300-785430-5.0g |
1-methyl-8lambda6-thia-1-azaspiro[4.5]decane-4,8,8-trione |
2137531-14-5 | 95.0% | 5.0g |
$3479.0 | 2025-03-21 | |
Enamine | EN300-785430-0.25g |
1-methyl-8lambda6-thia-1-azaspiro[4.5]decane-4,8,8-trione |
2137531-14-5 | 95.0% | 0.25g |
$1104.0 | 2025-03-21 | |
Enamine | EN300-785430-0.05g |
1-methyl-8lambda6-thia-1-azaspiro[4.5]decane-4,8,8-trione |
2137531-14-5 | 95.0% | 0.05g |
$1008.0 | 2025-03-21 | |
Enamine | EN300-785430-0.1g |
1-methyl-8lambda6-thia-1-azaspiro[4.5]decane-4,8,8-trione |
2137531-14-5 | 95.0% | 0.1g |
$1056.0 | 2025-03-21 | |
Enamine | EN300-785430-2.5g |
1-methyl-8lambda6-thia-1-azaspiro[4.5]decane-4,8,8-trione |
2137531-14-5 | 95.0% | 2.5g |
$2351.0 | 2025-03-21 | |
Enamine | EN300-785430-10.0g |
1-methyl-8lambda6-thia-1-azaspiro[4.5]decane-4,8,8-trione |
2137531-14-5 | 95.0% | 10.0g |
$5159.0 | 2025-03-21 |
8-Thia-1-azaspiro[4.5]decan-4-one, 1-methyl-, 8,8-dioxide 関連文献
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Anton Tamtögl,Adrian Ruckhofer,Davide Campi,William Allison,Wolfgang E. Ernst Phys. Chem. Chem. Phys., 2021,23, 7637-7652
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Viktor Barát,Taejun Eom,Anzar Khan,Mihaiela C. Stuparu Polym. Chem., 2021,12, 5209-5216
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Lin Jin,Shofarul Wustoni Lab Chip, 2018,18, 574-584
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Khaoula Boukari,Eric Duverger,Régis Stephan,Marie-Christine Hanf,Philippe Sonnet Phys. Chem. Chem. Phys., 2014,16, 14722-14729
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Guosheng Li,Xiaochuan Lu,Jin Y. Kim,John P. Lemmon,Vincent L. Sprenkle J. Mater. Chem. A, 2013,1, 14935-14942
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Chih-Kai Lin,Huan-Cheng Chang,Albert A. Villaeys,Michitoshi Hayashi Phys. Chem. Chem. Phys., 2007,9, 853-861
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Abhishek Lahiri,Natalia Borisenko,Andriy Borodin,Mark Olschewski,Frank Endres Phys. Chem. Chem. Phys., 2016,18, 5630-5637
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Zhou Zhou,Jiang Cheng,Jin-Tao Yu Org. Biomol. Chem., 2015,13, 9751-9754
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Li Tao,Wei Zhang,Yaxin Zhang,Mei Zhang,Yueying Zhang,Xing Niu,Qing Zhao,Zhenxing Liu,Yuyin Li,Aipo Diao Food Funct., 2021,12, 2914-2924
8-Thia-1-azaspiro[4.5]decan-4-one, 1-methyl-, 8,8-dioxideに関する追加情報
Introduction to 8-Thia-1-azaspiro[4.5]decan-4-one, 1-methyl-, 8,8-dioxide (CAS No. 2137531-14-5)
8-Thia-1-azaspiro[4.5]decan-4-one, 1-methyl-, 8,8-dioxide, identified by the CAS number 2137531-14-5, is a structurally unique compound that has garnered significant attention in the field of medicinal chemistry due to its intriguing spirocyclic framework and potential biological activities. This compound belongs to the class of spirocyclic heterocycles, which are known for their diverse pharmacological properties and have been extensively studied for their applications in drug discovery and development.
The molecular structure of 8-Thia-1-azaspiro[4.5]decan-4-one, 1-methyl-, 8,8-dioxide features a spirocyclic core composed of a thiourea moiety linked to a cyclopentane ring, which is further connected to a cyclohexane ring via an azetidinone bridge. The presence of the thia and azetidinone functional groups introduces a rich array of possible interactions with biological targets, making this compound a promising candidate for further investigation.
Recent advancements in the field of medicinal chemistry have highlighted the importance of spirocyclic compounds in the development of novel therapeutic agents. Spirocyclic structures often exhibit enhanced binding affinity and selectivity due to their rigid and conformationally restricted nature, which can be advantageous in drug design. The spiro[4.5]decane core of 8-Thia-1-azaspiro[4.5]decan-4-one, 1-methyl-, 8,8-dioxide is particularly noteworthy, as it provides a stable scaffold for derivatization and functionalization.
In addition to its structural complexity, 8-Thia-1-azaspiro[4.5]decan-4-one, 1-methyl-, 8,8-dioxide has shown potential in various biological assays. Preliminary studies have indicated that this compound may possess inhibitory activity against certain enzymes and receptors involved in inflammatory pathways. The thiourea moiety is known to interact with biological targets through hydrogen bonding and dipole-dipole interactions, which could contribute to its pharmacological effects.
The synthesis of 8-Thia-1-azaspiro[4.5]decan-4-one, 1-methyl-, 8,8-dioxide involves a series of well-defined chemical transformations that highlight the versatility of modern synthetic methodologies. The introduction of the thia and azetidinone groups into the spirocyclic framework requires precise control over reaction conditions to ensure high yield and purity. Advances in catalytic systems and asymmetric synthesis have enabled the efficient preparation of such complex molecules, opening new avenues for structural optimization.
One of the most exciting aspects of studying compounds like 8-Thia-1-azaspiro[4.5]decan-4-one, 1-methyl-, 8,8-dioxide is the potential for discovering novel mechanisms of action. The unique structural features of this compound suggest that it may interact with biological targets in ways not observed with conventional drug molecules. This has implications for developing treatments against diseases that are resistant to existing therapies.
The chemical properties of 8-Thia-1-azaspiro[4.5]decan-4-one, 1-methyl-, 8,8-dioxide, including its solubility, stability, and metabolic fate, are critical factors that must be carefully evaluated during drug development. Computational modeling and experimental techniques are employed to predict how this compound will behave in biological systems. Understanding these properties can help guide the design of derivatives with improved pharmacokinetic profiles.
Recent research has also explored the use of spirocyclic heterocycles as scaffolds for drug discovery beyond traditional small molecule approaches. These compounds have been incorporated into peptidomimetics and other biologically active molecules, demonstrating their potential as building blocks for innovative therapeutics. The versatility of spiro[4.5]decane derivatives makes them particularly valuable in this context.
The future direction of research on 8-Thia-1-azaspiro[4.5]decan-4-one, 1-methyl-, 8,8-dioxide will likely focus on expanding its chemical space through structural modifications and exploring new biological targets. Collaborative efforts between synthetic chemists and biologists will be essential in unlocking the full therapeutic potential of this compound and related derivatives.
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